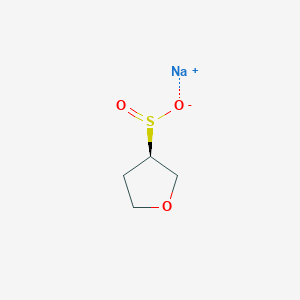

sodium(3R)-oxolane-3-sulfinate

Description

Properties

Molecular Formula |

C4H7NaO3S |

|---|---|

Molecular Weight |

158.15 g/mol |

IUPAC Name |

sodium;(3R)-oxolane-3-sulfinate |

InChI |

InChI=1S/C4H8O3S.Na/c5-8(6)4-1-2-7-3-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1/t4-;/m1./s1 |

InChI Key |

IHAPRSZBTHYXPY-PGMHMLKASA-M |

Isomeric SMILES |

C1COC[C@@H]1S(=O)[O-].[Na+] |

Canonical SMILES |

C1COCC1S(=O)[O-].[Na+] |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Sodium 3r Oxolane 3 Sulfinate

Elucidation of Sulfinate Reactivity Modes: Nucleophilic and Electrophilic Characteristics

Sodium (3R)-oxolane-3-sulfinate, like other sodium sulfinates, exhibits versatile reactivity, capable of acting as both a nucleophile and, under certain conditions, a precursor to electrophilic species. nih.govrsc.orgsemanticscholar.orgsemanticscholar.org The reactivity is largely dictated by the reaction conditions and the nature of the reaction partners. nih.govrsc.orgsemanticscholar.orgsemanticscholar.org

As a nucleophile, the sulfinate anion can attack electrophilic centers. The sulfur atom, being a soft nucleophile, readily participates in reactions with soft electrophiles. For instance, in the presence of a suitable electrophile, the sulfinate can undergo S-alkylation to form sulfones. This nucleophilic character is fundamental to many of its synthetic applications. nih.gov

Conversely, under oxidative conditions, sodium sulfinates can be converted into sulfonyl radicals, which can then act as electrophilic species. nih.gov This dual reactivity allows for a broad range of transformations, making sodium sulfinates valuable building blocks in organic synthesis. nih.govrsc.orgsemanticscholar.orgsemanticscholar.org The specific chiral nature of the (3R)-oxolane moiety in sodium (3R)-oxolane-3-sulfinate allows for its application in asymmetric synthesis, where the stereochemistry of the sulfinate plays a crucial role in determining the stereochemical outcome of the reaction.

The table below summarizes the dual reactivity modes of sulfinates:

| Reactivity Mode | Description | Typical Reaction Partners |

| Nucleophilic | The sulfinate anion attacks an electrophilic center, typically through the sulfur atom. | Alkyl halides, epoxides, and other electrophiles. |

| Electrophilic (precursor) | Under oxidative conditions, it forms a sulfonyl radical which acts as an electrophile. | Alkenes, alkynes, and electron-rich aromatic systems. |

Exploration of Radical Reaction Pathways in Sulfinate Chemistry

Radical reactions involving sodium sulfinates, including sodium (3R)-oxolane-3-sulfinate, have become a powerful tool in organic synthesis for the formation of carbon-sulfur and other bonds. researchgate.netresearchgate.net These reactions typically proceed via the formation of a sulfonyl radical intermediate. researchgate.netresearchgate.net

Sulfonyl radicals are readily generated from sodium sulfinates through single-electron transfer (SET) processes. nih.gov This can be achieved using various methods, including chemical oxidants, electrochemical oxidation, or photoredox catalysis. nih.govresearchgate.net For example, oxidants like potassium persulfate (K₂S₂O₈) can promote the single electron transfer oxidation of a sodium sulfinate to produce the corresponding sulfonyl radical. nih.gov

Once generated, the (3R)-oxolane-3-sulfonyl radical is a versatile intermediate that can participate in a variety of reactions. A common pathway is the addition to unsaturated systems like alkenes and alkynes. researchgate.net This radical addition is often followed by further transformations, leading to the synthesis of complex molecules. The reactivity of the sulfonyl radical is influenced by its electrophilic nature, allowing it to react efficiently with electron-rich substrates. rsc.org

A plausible mechanism for a radical reaction is the photocatalytic three-component reaction of α-trifluoromethyl alkenes, electron-rich alkenes, and sodium sulfinates, which proceeds in a radical/polar crossover manner. researchgate.net The quantum yield of such reactions can be quite high, indicating a productive radical chain pathway. nih.gov

The formation of sulfonyl radicals from sodium sulfinates is fundamentally an electron transfer process. In photoredox catalysis, a photocatalyst, upon excitation by visible light, can either oxidize the sulfinate anion to a sulfonyl radical or reduce a substrate which then interacts with the sulfinate. researchgate.net

For instance, in a dual catalytic system involving a photocatalyst and a nickel catalyst for the cross-coupling of aryl bromides with sodium sulfinates, the excited photocatalyst initiates a single-electron transfer with the sodium aryl sulfinate, generating a sulfonyl radical. mdpi.com This radical then participates in the nickel catalytic cycle. mdpi.com

Control experiments, such as the addition of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are often employed to confirm the involvement of radical intermediates. nih.govresearchgate.net The significant inhibition of a reaction in the presence of such scavengers provides strong evidence for a radical-mediated pathway. researchgate.net

Mechanistic Role of Lewis Acid Catalysis (e.g., BF₃·OEt₂) in Sulfinate Transformations

Boron trifluoride etherate (BF₃·OEt₂) is a versatile Lewis acid that can promote various transformations involving sodium sulfinates. researchgate.netwikipedia.org Its primary role is to act as a source of boron trifluoride (BF₃), a strong Lewis acid, which can activate substrates and facilitate reactions. wikipedia.org

In the context of sulfinate chemistry, BF₃·OEt₂ can mediate reactions such as the synthesis of β-keto sulfones from alkynes and sodium sulfinates. researchgate.net The proposed mechanism involves the activation of the alkyne by the Lewis acid, making it more susceptible to nucleophilic attack by the sulfinate.

Furthermore, BF₃·OEt₂ has been found to mediate a radical disproportionate coupling reaction of sodium sulfinates to synthesize thiosulfonates. nih.gov This suggests that the Lewis acid can also play a role in promoting radical pathways, potentially by facilitating the generation of sulfonyl radical intermediates. nih.gov The reaction of alcohols with sodium arenesulfinates can be promoted by BF₃·OEt₂, leading to either sulfones or sulfinates, depending on the reaction conditions. researchgate.net

The table below outlines the roles of BF₃·OEt₂ in sulfinate transformations:

| Reaction Type | Role of BF₃·OEt₂ | Proposed Intermediate |

| Oxysulfonylation of Alkynes | Activates the alkyne towards nucleophilic attack. | Activated alkyne-BF₃ complex. |

| Radical Disproportionate Coupling | Promotes the formation of sulfonyl radicals. | Sulfonyl radical. |

| Sulfination of Alcohols | Facilitates the reaction between the alcohol and the sulfinate. | Activated alcohol or sulfinate species. |

Catalytic Cycles in Transition Metal-Mediated Reactions (e.g., Palladium, Nickel)

Transition metals, particularly palladium and nickel, are widely used to catalyze cross-coupling reactions involving sodium sulfinates. researchgate.netconcordia.ca These reactions provide efficient methods for the formation of C-S bonds, leading to the synthesis of sulfones and other organosulfur compounds. nih.gov

In a typical palladium-catalyzed cross-coupling reaction between an aryl halide and a sodium sulfinate, the catalytic cycle is proposed to involve the following key steps:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate. concordia.ca

Transmetalation or Coordination: The sodium sulfinate coordinates to the palladium center.

Reductive Elimination: The aryl group and the sulfonyl group are reductively eliminated from the palladium center, forming the aryl sulfone product and regenerating the Pd(0) catalyst. concordia.ca

Similarly, nickel catalysts can be employed for such transformations. mdpi.comresearchgate.net A dual catalytic system using an organoboron photocatalyst with nickel has been developed for the cross-coupling of aryl bromides with sodium sulfinates under visible light. mdpi.com The proposed mechanism involves the generation of a sulfonyl radical via single-electron transfer from the excited photocatalyst. This radical then participates in a nickel catalytic cycle involving oxidative addition and reductive elimination steps. mdpi.com

The table below summarizes a general catalytic cycle for a palladium-catalyzed sulfination of an aryl halide:

| Step | Description | Palladium Oxidation State |

| 1. Oxidative Addition | Pd(0) inserts into the Aryl-Halide bond. | Pd(0) → Pd(II) |

| 2. Ligand Exchange | The sulfinate anion displaces a ligand on the Pd(II) complex. | Pd(II) |

| 3. Reductive Elimination | The aryl and sulfonyl groups couple, forming the product and regenerating the catalyst. | Pd(II) → Pd(0) |

Detailed Studies of Stereochemical Control and Stereoselectivity in Chiral Transformations

The chiral nature of sodium (3R)-oxolane-3-sulfinate makes it a valuable reagent in asymmetric synthesis, where the goal is to control the stereochemical outcome of a reaction. The stereocenter at the 3-position of the oxolane ring can influence the formation of new stereocenters in the product.

While specific mechanistic studies detailing the stereochemical control exerted by sodium (3R)-oxolane-3-sulfinate are not abundant in the provided search results, the principles of asymmetric induction using chiral sulfinates are well-established. The chiral sulfinyl group can act as a chiral auxiliary, directing the approach of a reagent to one face of a molecule over the other.

In reactions involving the corresponding sulfonyl radical, the chiral center can influence the stereoselectivity of the radical addition to a prochiral alkene. The bulky and stereochemically defined oxolane ring can create a chiral environment around the radical center, favoring the formation of one stereoisomer of the product over the other.

Further research, including detailed computational studies and kinetic experiments, would be necessary to fully elucidate the specific transition states and intermediates that govern the stereoselectivity in reactions involving sodium (3R)-oxolane-3-sulfinate.

Influence of Solvent Systems and Reaction Environment on Mechanisms

The choice of solvent can dramatically alter the reaction pathways of sulfinate salts by influencing the solubility of reactants, stabilizing transition states, and mediating the formation of reactive intermediates. The polarity, proticity, and coordinating ability of the solvent are key factors that govern these effects.

In reactions involving sulfinate salts, a variety of solvents are utilized, with the selection often being critical to achieving desired outcomes. For instance, in certain palladium-catalyzed ortho-halogenation reactions, dichloroethane (DCE) has been identified as an effective solvent, while others such as ethanol may lead to no conversion, suggesting that the acidity of the solvent can play a crucial role. concordia.ca The rate and selectivity of reactions can be affected by solvent properties like polarity and hydrogen-bonding ability. chemrxiv.org For example, the methylation of methyl phenyl sulphide and methyl phenyl selenide by dimethyl sulphate has been studied in 14 aprotic solvents, revealing that the polarization and electrophilicity of the solvents are responsible for the reaction rates. rsc.org

The influence of the solvent can be observed in the competition between different reaction mechanisms, such as one-electron (radical) and two-electron (polar) pathways. nih.gov In some cases, the solvent can promote the formation of radical species. For instance, the combination of iodine and t-butyl hydroperoxide (TBHP) in water allows for the oxidative-sulfonylation of tertiary amines through the cleavage of a C–N bond. nih.gov However, switching the solvent to dimethyl sulfoxide (DMSO) can dramatically change the reactivity, leading to C–H bond cleavage instead. nih.gov

The following table summarizes the effect of different solvents on reactions involving sulfinate salts, which can be extrapolated to understand the potential behavior of sodium (3R)-oxolane-3-sulfinate.

| Solvent System | Observed Effect on Reaction Mechanism | Reaction Type |

| Dichloroethane (DCE) | Favorable for certain Pd-catalyzed C-H activation reactions. | Ortho-halogenation |

| Ethanol | Can lead to no conversion, possibly due to its protic nature. | Ortho-halogenation |

| Water | Can promote oxidative-sulfonylation and C-N bond cleavage in the presence of specific reagents. | Sulfonylation of tertiary amines |

| Dimethyl Sulfoxide (DMSO) | Can alter reactivity to favor C-H bond cleavage. | Sulfonylation of tertiary amines |

| Aprotic Solvents (various) | Reaction rates are influenced by the polarization and electrophilicity of the solvent. | Methylation of sulfides and selenides |

Spectroscopic and Kinetic Methodologies for Mechanistic Elucidation

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for characterizing the structures of starting materials, intermediates, and final products. In situ NMR studies can be used to monitor the progress of a reaction in real-time, providing direct evidence for the formation and consumption of various species.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of molecules, confirming the identity of products and intermediates. concordia.ca

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups and can be used to follow the disappearance of reactants and the appearance of products by monitoring characteristic vibrational frequencies.

Kinetic Studies:

Kinetic experiments are designed to determine the rate law of a reaction, which provides information about the species involved in the rate-determining step.

Reaction Rate Monitoring: The progress of a reaction can be followed by taking aliquots at various time points and analyzing them using techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or NMR spectroscopy. This allows for the determination of reaction orders with respect to each reactant.

Kinetic Isotope Effect (KIE): The KIE is a powerful tool for probing the mechanism of bond-breaking and bond-forming steps. concordia.ca By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can indicate whether the bond to that atom is broken in the rate-determining step. For example, a KIE value greater than one in a C-H activation reaction suggests that the C-H bond is being cleaved in the rate-limiting step. concordia.ca

Competition Experiments: These experiments can reveal the relative reactivity of different substrates or the selectivity of a reaction. For instance, a competition experiment between a substrate and its deuterated analog can be used to determine the KIE. nih.gov

The data from these spectroscopic and kinetic methods are often used to support or refute proposed reaction mechanisms. For example, the observation of radical intermediates through trapping experiments, combined with kinetic data, can provide strong evidence for a radical pathway. concordia.ca

| Methodology | Information Gained | Example Application |

| NMR Spectroscopy | Structural characterization of reactants, intermediates, and products. | Monitoring the formation of sulfonyl hydrazides in N-sulfonylation reactions. nih.gov |

| Mass Spectrometry | Determination of molecular weight and elemental composition. | Confirming the mass of ortho-halogenated sulfinate salt products. concordia.ca |

| Kinetic Isotope Effect (KIE) | Probing bond cleavage in the rate-determining step. | Determining that C-H bond cleavage is the rate-limiting step in a pyridine-directed ortho-halogenation. concordia.ca |

| Competition Experiments | Assessing relative reactivity and selectivity. | Showing the preference for nucleophilic addition of a sulfinate to one pyridinium salt over another. nih.gov |

| Radical Trapping | Detecting the presence of radical intermediates. | Investigating the potential for radical pathways in iron-catalyzed reactions. concordia.ca |

Applications of Sodium 3r Oxolane 3 Sulfinate in Advanced Organic Synthesis

Construction of Carbon-Sulfur Bonds for Novel Molecular Architectures

The formation of carbon-sulfur (C–S) bonds is a cornerstone of organosulfur chemistry, providing access to a vast array of molecules with significant applications in pharmaceuticals and materials science. Sodium sulfinates are well-established reagents for creating these crucial linkages. nih.gov

β-Keto sulfones are valuable synthetic intermediates, known for their utility in the synthesis of various organic molecules. bu.edu.eg The reaction of sodium sulfinates with α,β-unsaturated ketones or alkynes provides an efficient route to this class of compounds. nih.govmdpi.com

As a sulfinate salt, sodium (3R)-oxolane-3-sulfinate is expected to react with various electrophilic partners to yield β-keto sulfones. For instance, in a sonication-assisted, one-pot synthesis, a sodium sulfinate can react with styrenes and N-bromosuccinimide (NBS) in water to produce β-keto sulfones. lppcollegerisod.ac.in In this reaction, NBS acts as both a bromine source and an oxidant. lppcollegerisod.ac.in Another established method is the oxysulfonylation of alkynes, where a sodium sulfinate reacts with an alkyne in the presence of a promoter like BF₃·OEt₂ to yield the corresponding β-keto sulfone. mdpi.com This reaction is notable for proceeding under mild conditions and without the need for metal catalysts. mdpi.com

The following table illustrates typical yields for the synthesis of β-keto sulfones from various sodium sulfinates and alkynes, demonstrating the general applicability of this transformation.

| Entry | Alkyne Substrate | Sodium Sulfinate | Product | Yield (%) |

| 1 | Phenylacetylene | Sodium benzenesulfinate | 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | 85 |

| 2 | 1-Octyne | Sodium p-toluenesulfinate | 1-(p-Tolylsulfonyl)octan-2-one | 78 |

| 3 | Cyclopropylacetylene | Sodium methanesulfinate | 1-(Cyclopropyl)-2-(methylsulfonyl)ethan-1-one | 72 |

Note: The data in this table are representative examples of the oxysulfonylation of alkynes with various sodium sulfinates to illustrate the general reaction scope and are not specific to sodium (3R)-oxolane-3-sulfinate.

Disulfides and thiosulfonates are important structural motifs in organic chemistry and biochemistry. beilstein-journals.org Sodium sulfinates serve as stable and odorless precursors for the synthesis of these compounds, often avoiding the use of volatile and unpleasant thiols. beilstein-journals.orgbeilstein-journals.org

A common method for the synthesis of symmetrical disulfides involves the tetrabutylammonium (B224687) iodide (TBAI)-catalyzed reaction of sodium sulfinates in the presence of an acid like H₂SO₄. beilstein-journals.orgresearchgate.net Mechanistic studies suggest that thiosulfonates are key intermediates in this process. beilstein-journals.orgresearchgate.net By controlling the reaction conditions, it is possible to selectively synthesize either the thiosulfonate or the disulfide. For example, using hydroiodic acid in different solvent systems (water vs. ethanol) can lead to the selective formation of thiosulfonates or disulfides, respectively. researchgate.net

The following table presents data on the synthesis of disulfides and thiosulfonates from representative sodium sulfinates.

| Entry | Sodium Sulfinate | Catalyst/Reagent | Solvent | Product | Yield (%) |

| 1 | Sodium p-toluenesulfinate | TBAI/H₂SO₄ | DMF | Di-p-tolyl disulfide | 80 |

| 2 | Sodium benzenesulfinate | FeCl₃ | None | Phenyl benzenethiosulfonate | 96 |

| 3 | Sodium methanesulfinate | Acetyl Chloride/Hantzsch Ester | CH₃CN | Methyl methanethiosulfonate | 88 |

Note: The data in this table are based on reactions with representative sodium sulfinates to illustrate the synthesis of disulfides and thiosulfonates and are not specific to sodium (3R)-oxolane-3-sulfinate.

Building upon the synthesis of thiosulfonates, sodium sulfinates can be used in the preparation of 3-sulfenylchromones, a class of heterocyclic compounds with potential applications in drug discovery. beilstein-journals.org In a one-pot reaction, a sodium sulfinate can be converted to a thiosulfonate intermediate, which then reacts with an enaminone to yield the corresponding 3-sulfenylchromone. beilstein-journals.orgresearchgate.net This transformation is often catalyzed by systems such as TBAI/H₂SO₄. beilstein-journals.orgresearchgate.net

The reaction proceeds via the formation of the disulfide or thiosulfonate, which then acts as the sulfenylating agent for the enaminone precursor to the chromone. beilstein-journals.orgbeilstein-journals.org

Formation of Sulfur-Heteroatom Bonds

The creation of bonds between sulfur and heteroatoms like nitrogen is fundamental to the synthesis of many biologically active compounds, most notably the sulfonamides.

Sulfonamides are a critical class of compounds in medicinal chemistry. researchgate.net The direct coupling of sodium sulfinates with amines presents a powerful and often metal-free approach to their synthesis. researchgate.netnih.gov Various methods have been developed to achieve this transformation, often employing an oxidant to facilitate the S-N bond formation. researchgate.net

For example, the use of N-halosuccinimides (NBS or NIS) can mediate the direct reaction between azoles and sodium sulfinates to form N-sulfonylazoles. researchgate.net Another approach involves the iodine-catalyzed oxidative amination of sodium sulfinates in the presence of an oxidant like sodium percarbonate. researchgate.net These methods are valued for their mild reaction conditions and broad substrate scope. researchgate.netnih.gov

Below is a table showing the synthesis of various sulfonamides from representative sodium sulfinates and amines.

| Entry | Sodium Sulfinate | Amine | Reagent/Catalyst | Product | Yield (%) |

| 1 | Sodium benzenesulfinate | Aniline | I₂/Na₂CO₃ | N-Phenylbenzenesulfonamide | 92 |

| 2 | Sodium p-toluenesulfinate | Pyrrolidine | NBS | 1-(Tosyl)pyrrolidine | 88 |

| 3 | Sodium methanesulfinate | Benzylamine | NH₄I (electrochemical) | N-Benzylmethanesulfonamide | 85 |

Note: The data in this table are illustrative of the synthesis of sulfonamides from various sodium sulfinates and are not specific to sodium (3R)-oxolane-3-sulfinate.

Sulfonimidates are sulfur(VI) compounds that have gained interest as precursors for other important organosulfur compounds, including sulfoximines and sulfonimidamides, which are relevant in medicinal chemistry. rsc.orgmdpi.com The synthesis of sulfonimidates typically involves the oxidation of sulfur(IV) precursors. rsc.org

While the direct conversion of sodium sulfinates to sulfonimidates is not a commonly reported pathway, sulfinates are closely related to other sulfur(IV) species like sulfinamides, which are known precursors to sulfonimidates. rsc.org For instance, the oxidation of sulfinamides can lead to the formation of sulfonimidoyl chlorides, which can then be converted to sulfonimidates. rsc.org Given that sodium (3R)-oxolane-3-sulfinate is a chiral precursor, its conversion to other chiral sulfur(VI) derivatives would be a topic of significant synthetic interest.

Chiral Applications in Asymmetric Synthetic Strategies

The inherent chirality of sodium(3R)-oxolane-3-sulfinate makes it a valuable tool in asymmetric synthesis, where the goal is to control the stereochemical outcome of a reaction.

Chiral sulfinates are pivotal in the synthesis of molecules with specific three-dimensional arrangements. While reports on the catalytic synthesis of enantioenriched sulfinate esters have primarily focused on methods like the dynamic kinetic resolution of sulfinyl chlorides, there is a growing interest in direct catalytic asymmetric condensation methods. nih.gov For instance, the desymmetrization of a prochiral sulfinate can be achieved using a pentanidium catalyst to afford enantioenriched sulfinate esters. nih.gov This highlights the potential of the sulfinate group to participate in highly stereocontrolled transformations. The enantiopure nature of this compound allows it to serve as a chiral precursor, transferring its stereochemical information to new products.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the formation of a specific enantiomer. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recycled. sigmaaldrich.com Sulfur-based auxiliaries, such as camphorsultam, have proven effective in controlling stereoselectivity in reactions like aldol (B89426) and Michael additions. wikipedia.org

Given its defined stereochemistry, this compound possesses the fundamental characteristics required to function as a chiral auxiliary. By attaching this moiety to a prochiral substrate, the steric and electronic properties of the oxolane-sulfinate group can influence the trajectory of incoming reagents, leading to a diastereoselective reaction. For example, in conjugate hydride reduction followed by asymmetric protonation, chiral N-acyloxazolidinones have been used to synthesize optically active heterocycles. nih.gov Similarly, the (3R)-oxolane-3-sulfinate group could be employed to direct such transformations.

Reductive and Oxidative Transformations Involving the Sulfinate Moiety

The sulfur atom in the sulfinate group is in an intermediate oxidation state, allowing it to participate in both reductive and oxidative chemical transformations. Sodium sulfinates are exceptionally versatile, capable of acting as sulfonylating (RSO₂–), sulfenylating (RS–), or sulfinylating (RSO–) agents depending on the reaction conditions. nih.gov

A notable oxidative transformation is the conversion of sulfinates to sulfonates. A method utilizing a hypervalent iodine(III) reagent has been developed for the oxidation of sodium sulfinates. nih.gov This process involves the generation of an electrophilic sulfonium (B1226848) species that is subsequently trapped by a nucleophile, such as an alcohol, to form the corresponding sulfonate ester. nih.gov This provides a valuable alternative to traditional methods that rely on sulfonyl chlorides. nih.gov

Table 1: Oxidation of Sodium Sulfinate with Various Alcohols Mediated by a Hypervalent Iodine(III) Reagent This table illustrates the scope of the oxidative transformation of a generic sodium sulfinate to the corresponding sulfonate ester using different alcohol nucleophiles, as demonstrated in related studies.

| Entry | Alcohol Nucleophile | Resulting Product | Yield (%) |

|---|---|---|---|

| 1 | n-Butanol | n-Butyl sulfonate | 70 |

| 2 | Cyclopentanol | Cyclopentyl sulfonate | 63 |

| 3 | 2-Propanol | Isopropyl sulfonate | 75 |

| 4 | Phenylmethanol | Benzyl sulfonate | 65 |

| 5 | 2-Phenylethanol | Phenethyl sulfonate | 50 |

Reductively, sodium sulfinates can serve as precursors to sulfonyl radicals, which are key intermediates in various synthetic methodologies, including ring-closing sulfonylation reactions. nih.gov Furthermore, in certain multicomponent reactions, the sulfinate group can be formally reduced. For example, in the iodine-catalyzed synthesis of thiocarbamates, sodium sulfinates act as the sulfur source, ultimately forming a C-S-N linkage where the sulfur is at the +2 oxidation state. nih.govorganic-chemistry.org

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. Sodium sulfinates have emerged as powerful building blocks for MCRs. nih.gov Their ability to generate sulfonyl radicals under appropriate conditions makes them ideal partners in radical-mediated multicomponent processes.

An example of such a process is the copper-catalyzed radical oxidative azido-sulfonylation of alkenes. In this reaction, an alkene, trimethylsilyl (B98337) azide (B81097) (TMSN₃), and a sodium sulfinate are combined to efficiently synthesize β-azidosulfones. nih.gov The versatility of this reaction allows for the incorporation of a wide range of alkenes and sulfinates, demonstrating the broad applicability of the sulfinate moiety in constructing complex molecules. The chiral nature of this compound could potentially be leveraged in such reactions to induce asymmetry in the final product.

Catalytic Roles and Methodologies for Sodium Sulfinates

While often used as reagents, sulfinates can also play roles in catalytic cycles, and methodologies involving them are increasingly focused on sustainable, metal-free systems.

The development of metal-free catalytic systems is a major goal in green chemistry, aiming to reduce reliance on potentially toxic and expensive heavy metals. Sodium sulfinates have been successfully employed in such systems. A prominent example is the molecular iodine-catalyzed synthesis of thiocarbamates from sodium sulfinates, isocyanides, and water. nih.govorganic-chemistry.org This reaction proceeds without any metal catalyst and utilizes odorless and stable sodium sulfinates as the sulfur source. organic-chemistry.org Mechanistic studies suggest the transformation involves a radical process. nih.govorganic-chemistry.org The broad functional group tolerance of this method makes it a practical route for synthesizing biologically relevant thiocarbamate compounds. organic-chemistry.org

Table 2: Substrate Scope for Metal-Free Synthesis of Thiocarbamates This table shows representative yields for the iodine-catalyzed reaction between various sodium sulfinates and isocyanides, based on published methodologies.

| Entry | Sodium Sulfinate (Ar-SO₂Na) | Isocyanide (R-NC) | Yield (%) |

|---|---|---|---|

| 1 | Sodium p-toluenesulfinate | Cyclohexyl isocyanide | 85 |

| 2 | Sodium benzenesulfinate | tert-Butyl isocyanide | 81 |

| 3 | Sodium p-chlorobenzenesulfinate | Cyclohexyl isocyanide | 76 |

| 4 | Sodium p-toluenesulfinate | n-Butyl isocyanide | 75 |

| 5 | Sodium benzenesulfinate | Benzyl isocyanide | 72 |

Photocatalytic Applications in Sulfinate Reactivity

There is no available research documenting the use of sodium (3R)-oxolane-3-sulfinate as a reactant or precursor in photocatalytic reactions. General studies on other sulfinate salts show their utility as sources of sulfonyl radicals under photoredox conditions for the formation of sulfones and other sulfur-containing compounds. However, specific reaction conditions, yields, and substrate scopes involving sodium (3R)-oxolane-3-sulfinate have not been reported. Consequently, no data table of research findings for this specific compound can be compiled.

Advanced Analytical Research Methodologies for Sodium 3r Oxolane 3 Sulfinate

Advanced Spectroscopic Characterization for In-depth Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure, connectivity, and dynamics of sodium (3R)-oxolane-3-sulfinate. Advanced techniques offer unparalleled detail, confirming not only the constitution but also the specific stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides primary information about the chemical environment of magnetically active nuclei, multi-dimensional NMR experiments are essential for unambiguously assigning signals and revealing through-bond and through-space correlations, which is crucial for a molecule with a stereocenter like sodium (3R)-oxolane-3-sulfinate.

Correlation Spectroscopy (COSY): A two-dimensional (2D) ¹H-¹H COSY experiment would be utilized to establish proton-proton coupling networks within the oxolane ring. This would allow for the definitive assignment of the protons at the C2, C3, C4, and C5 positions by observing the cross-peaks that indicate scalar coupling between adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would provide an unambiguous assignment of the ¹³C signals for each protonated carbon in the oxolane ring, linking the ¹H and ¹³C chemical shifts.

Nuclear Overhauser Effect Spectroscopy (NOESY): For conformational analysis and confirming the relative stereochemistry, a NOESY experiment, which detects through-space interactions between protons, would be invaluable. For the (3R) configuration, specific NOE cross-peaks would be expected between protons on the same face of the five-membered ring.

In the absence of a chiral auxiliary, standard NMR techniques cannot distinguish between enantiomers. nih.gov However, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments, leading to separate signals for the (3R) and (3S) enantiomers, which can then be used for determining enantiomeric excess. nih.govbath.ac.ukacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Sodium (3R)-oxolane-3-sulfinate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C2-H | 3.8 - 4.2 | 65 - 70 | C3, C4 |

| C3-H | 3.0 - 3.5 | 55 - 60 | C2, C4, C5 |

| C4-H | 2.0 - 2.5 | 25 - 30 | C2, C3, C5 |

Note: Predicted values are based on general principles and data for analogous cyclic sulfinates and tetrahydrofuran (B95107) derivatives. Actual values may vary.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy, which is essential for confirming its identity and for identifying transient intermediates in a reaction pathway. Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing the sodium sulfinate salt.

In the negative ion mode ESI-HRMS, sodium (3R)-oxolane-3-sulfinate would be expected to show a prominent ion for the (3R)-oxolane-3-sulfinate anion [M-Na]⁻. The high mass accuracy of HRMS (typically < 5 ppm) allows for the calculation of a precise elemental formula, distinguishing it from other potential isobaric species.

For studying reaction pathways, such as the synthesis of the target compound, HRMS can be coupled with a liquid chromatograph (LC-HRMS) to detect and identify intermediates. For example, in a synthesis starting from 3-hydroxytetrahydrofuran, intermediates like a tosylate or mesylate precursor could be identified by their precise mass.

Table 2: Expected HRMS Data for Sodium (3R)-oxolane-3-sulfinate and a Potential Precursor

| Compound/Intermediate | Formula | Ion | Calculated m/z |

|---|---|---|---|

| Sodium (3R)-oxolane-3-sulfinate | C₄H₇NaO₃S | [M-Na]⁻ | 135.0122 |

The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide further structural information. For the oxolane-3-sulfinate anion, characteristic losses, such as the loss of SO₂, would be expected, aiding in the structural confirmation. tandfonline.comnih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule. For sodium (3R)-oxolane-3-sulfinate, these techniques are particularly useful for confirming the presence of the sulfinate group and the ether linkage in the oxolane ring.

S=O Stretching: The sulfinate group (S=O) will exhibit a strong, characteristic absorption band in the IR spectrum, typically in the range of 1050-1150 cm⁻¹. The exact position can give clues about the molecular environment and any intermolecular interactions, such as coordination with the sodium cation.

C-S Stretching: The carbon-sulfur single bond stretch is expected to appear in the fingerprint region, generally between 600-800 cm⁻¹.

C-O-C Stretching: The asymmetric stretch of the ether group within the tetrahydrofuran ring will produce a strong band, typically around 1070-1150 cm⁻¹.

While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making them complementary techniques. Raman spectroscopy can be particularly useful for observing the S=O and C-S vibrations. Conformational analysis can be enhanced by comparing experimentally obtained spectra with spectra predicted from theoretical calculations (e.g., Density Functional Theory, DFT), which can help in assigning vibrational modes to specific molecular motions and confirming the lowest energy conformation of the molecule.

Chromatographic Techniques for Purity, Isomer Separation, and Enantiomeric Excess Determination

Chromatographic methods are paramount for separating components of a mixture, assessing the purity of a compound, and, crucially for chiral molecules, determining the enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and determining the enantiomeric purity of chiral compounds. nih.gov The technique relies on the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. sigmaaldrich.comphenomenex.com

For the separation of the (3R) and (3S) enantiomers of sodium oxolane-3-sulfinate, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often a suitable first choice due to their broad applicability. nih.gov The separation can be optimized by screening different mobile phases, typically mixtures of a hydrocarbon (like hexane) and an alcohol (like isopropanol) in normal-phase mode. shimadzu.com

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A well-developed method will show baseline separation of the two peaks, allowing for accurate quantification.

Table 3: Hypothetical Chiral HPLC Data for a Scalemic Mixture of Sodium oxolane-3-sulfinate

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

|---|---|---|---|

| (3S)-oxolane-3-sulfinate | 8.54 | 25,000 | 95.0 |

Conditions: Chiralpak AD-H column; Mobile Phase: Hexane/Isopropanol (90:10); Flow rate: 1.0 mL/min; Detection: UV at 220 nm.

A common derivatization strategy for sulfinates is their conversion to more volatile and stable derivatives, such as sulfonyl chlorides or sulfonate esters. For instance, the sulfinate could be converted to methyl (3R)-oxolane-3-sulfonate. This derivative would be amenable to analysis by GC. nih.gov

For the separation of stereoisomers, a chiral GC column would be employed. These columns contain a chiral stationary phase that can differentiate between the enantiomers of the derivatized analyte. This approach can be highly sensitive and provide excellent resolution for determining enantiomeric purity. The method is also suitable for separating diastereomers if additional stereocenters are present or introduced during synthesis.

Table 4: Hypothetical GC Data for Derivatized Stereoisomers of oxolane-3-sulfinate

| Derivative | Stereoisomer | Retention Time (min) |

|---|---|---|

| Methyl oxolane-3-sulfonate | (3S) | 12.3 |

Conditions: Chiral GC column (e.g., Cyclodextrin-based); Temperature program: 100°C to 200°C at 5°C/min; Carrier gas: Helium.

X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography stands as the most authoritative method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. nih.gov For an enantiomerically pure chiral compound like sodium (3R)-oxolane-3-sulfinate, this technique provides the definitive confirmation of the spatial arrangement of atoms, validating the (3R) configuration.

The process involves growing a suitable single crystal of the compound, which can be the rate-limiting step in the analysis. nih.gov This crystal is then exposed to a focused beam of X-rays. The regular, repeating arrangement of molecules in the crystal lattice diffracts the X-rays in a specific pattern of spots with varying intensities. researchgate.net By analyzing this diffraction pattern, researchers can calculate the electron density distribution and thereby build a precise model of the molecular structure, including bond lengths, bond angles, and the conformation of the oxolane ring.

A critical aspect of analyzing chiral molecules is the determination of the absolute structure, which distinguishes the (R)-enantiomer from the (S)-enantiomer. This is achieved by carefully analyzing the effects of anomalous scattering. wikipedia.org The Flack parameter is a key statistical value derived from the diffraction data that provides a high degree of confidence in the assignment; a value close to zero indicates that the determined absolute configuration—in this case, (3R)—is correct. wikipedia.org A value near one would suggest the structure is inverted and is actually the (3S) enantiomer.

The data obtained from a crystallographic analysis are comprehensive, providing fundamental insights into the solid-state packing and intermolecular interactions of the sodium salt.

Hypothetical Crystallographic Data for Sodium (3R)-oxolane-3-sulfinate

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₄H₇NaO₃S | Confirms the elemental composition of the crystal. |

| Crystal System | Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | A common non-centrosymmetric space group for chiral molecules, indicating the absence of inversion symmetry. wikipedia.org |

| Unit Cell Dimensions | a=5.5 Å, b=8.2 Å, c=13.5 Å | Defines the size and shape of the smallest repeating unit in the crystal lattice. |

| Volume | 612.9 ų | The volume of the unit cell. |

| Z (Molecules per cell) | 4 | The number of molecules contained within one unit cell. |

| Flack Parameter | 0.02(3) | A value near zero provides strong evidence that the assigned (3R) absolute stereochemistry is correct. wikipedia.org |

Hyphenated Analytical Techniques for Complex Reaction Mixture Analysis

The synthesis of specialty chemicals like sodium (3R)-oxolane-3-sulfinate often results in complex mixtures containing the desired product, unreacted starting materials, intermediates, and potential byproducts. Hyphenated analytical techniques, which couple a separation technique with a sensitive detection method, are exceptionally powerful for resolving and identifying the components of such mixtures. nih.govmt.com

A prime example is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This method first separates the components of the reaction mixture based on their differential partitioning between a stationary phase (the HPLC column) and a mobile phase. manchester.ac.uk Compounds with different polarities and structures will elute from the column at characteristic retention times (Rt).

As each component elutes, it is introduced directly into the mass spectrometer. The MS detector ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing precise molecular weight information. mt.com Tandem mass spectrometry (MS/MS) can further fragment the ions to yield structural information, aiding in the positive identification of each component. mt.com This combination allows for both the quantification of the product and the identification of impurities, which is crucial for reaction optimization and quality control.

For instance, in a synthesis starting from a precursor like 3-hydroxytetrahydrofuran, an LC-MS analysis could effectively separate the sodium (3R)-oxolane-3-sulfinate product from the more polar starting material and any potential over-oxidized sulfonate byproduct.

Illustrative LC-MS Analysis of a Hypothetical Reaction Mixture

| Compound Name | Expected Retention Time (Rt) (min) | Observed [M-Na]⁻ (m/z) | Interpretation |

| 3-Hydroxytetrahydrofuran | 2.1 | 87.0 | Unreacted starting material (as [M-H]⁻). |

| Sodium (3R)-oxolane-3-sulfinate | 4.5 | 135.0 | Desired product, detected as the sulfinate anion after loss of sodium. |

| Sodium (3R)-oxolane-3-sulfonate | 3.8 | 151.0 | Potential over-oxidation byproduct, detected as the sulfonate anion. |

| Unknown Impurity A | 5.2 | 197.0 | Unidentified reaction byproduct, requires further structural elucidation. |

In-situ and Operando Monitoring of Reactions for Kinetic and Mechanistic Insights

To gain a deep understanding of reaction kinetics and mechanisms, modern chemical process development increasingly relies on in-situ and operando spectroscopic monitoring. wikipedia.org These approaches, central to Process Analytical Technology (PAT), involve analyzing the reaction as it happens, directly within the reactor, without the need for manual sampling. wikipedia.orgmt.com In-situ refers to the probe being placed directly in the reaction environment, while operando spectroscopy involves the simultaneous measurement of catalytic or reaction performance alongside the spectroscopic data. wikipedia.orgornl.gov

Techniques such as in-situ Fourier-Transform Infrared (FTIR) or Raman spectroscopy are particularly well-suited for this purpose. nih.govatomfair.com An ATR (Attenuated Total Reflection) probe can be immersed into the reaction vessel to collect spectra at regular intervals. atomfair.com This allows researchers to track the concentration of reactants, intermediates, and products in real-time by monitoring the intensity of their characteristic vibrational bands.

For the synthesis of sodium (3R)-oxolane-3-sulfinate, one could monitor the disappearance of a key vibrational band from a starting material and the concurrent appearance of the characteristic S=O stretching frequency of the sulfinate product. This data-rich approach provides immediate insight into the reaction's progress and allows for the calculation of kinetic parameters like reaction rate and activation energy. nih.gov It helps identify the formation of transient intermediates that might be missed by traditional offline analysis and enables rapid optimization of reaction conditions such as temperature, pressure, and catalyst loading to improve yield and purity. youtube.comspectroscopyonline.com

Example of In-situ FTIR Monitoring Data for a Sulfinate Synthesis

| Vibrational Frequency (cm⁻¹) | Assignment | Trend Over Time (t=0 to t=final) | Insight Provided |

| ~2550 | Thiol (S-H) stretch | Intensity decreases | Consumption of a thiol-containing precursor. |

| 1050 - 1100 | Sulfinate (S=O) stretch | Intensity increases | Formation and accumulation of the sodium (3R)-oxolane-3-sulfinate product. |

| 1175 & 1350 | Sulfonate (SO₂) stretch | Intensity remains low/stable | Monitoring for the formation of an undesirable over-oxidized byproduct. |

| 1650 | Intermediate (e.g., C=C) | Increases then decreases | Identification and tracking of a transient intermediate species in the mechanism. |

Theoretical and Computational Studies of Sodium 3r Oxolane 3 Sulfinate

Quantum Mechanical (Ab Initio, Density Functional Theory) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. Methods like Hartree-Fock (ab initio) and, more commonly, Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution and energy.

For sodium (3R)-oxolane-3-sulfinate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), can be used to determine its optimized ground-state geometry. These calculations reveal key structural parameters. The analysis of the electronic structure provides insights into the molecule's reactivity. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO is typically localized on the electron-rich sulfinate group, indicating its nucleophilic character, while the LUMO's location suggests sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface highlights the charge distribution. In the (3R)-oxolane-3-sulfinate anion, a high negative potential would be concentrated on the oxygen atoms of the sulfinate group, confirming them as the primary sites for electrophilic attack or coordination to the sodium cation. Mulliken or Natural Bond Orbital (NBO) charge analysis quantifies the partial charges on each atom, further refining the picture of its electronic landscape.

Table 1: Illustrative Calculated Geometric Parameters for the (3R)-oxolane-3-sulfinate Anion This data is illustrative and represents typical values that would be obtained from DFT calculations.

Table 2: Illustrative Calculated Electronic Properties for the (3R)-oxolane-3-sulfinate Anion This data is illustrative and represents typical values that would be obtained from DFT calculations.

| Property | Value |

|---|---|

| HOMO Energy | -4.8 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 6.0 eV |

| Dipole Moment | 3.5 D |

| Mulliken Charge on S | +0.75 e |

| Mulliken Charge on O1/O2 | -0.68 e |

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

While QM calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing a dynamic picture of intermolecular interactions.

To study the solvation of sodium (3R)-oxolane-3-sulfinate, the compound would be placed in a simulation box filled with explicit solvent molecules, such as water. An appropriate force field (e.g., OPLS-AA or CHARMM) would be chosen to describe the inter- and intramolecular forces. The simulation would reveal how solvent molecules arrange around the dissociated ions.

Analysis of the radial distribution function, g(r), from the MD trajectory would show the probability of finding a solvent atom at a certain distance from an ion. For the sodium cation (Na+), a sharp first peak in the Na–O(water) g(r) would indicate a well-defined first solvation shell. For the (3R)-oxolane-3-sulfinate anion, the g(r) for S–H(water) and O(sulfinate)–H(water) would describe the hydrogen bonding interactions that stabilize the anion in solution. nih.govnih.gov These simulations are critical for understanding how the solvent mediates reactivity and influences the conformational preferences of the oxolane ring. researchgate.net

Computational Analysis of Reaction Pathways and Transition State Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For reactions involving sodium (3R)-oxolane-3-sulfinate, such as its use in sulfonylation reactions, DFT calculations can be used to model the entire reaction pathway. rsc.org

This process involves identifying the structures of reactants, intermediates, transition states (TS), and products. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating a TS is computationally demanding and often requires methods like synchronous transit-guided quasi-Newton (STQN). Once located, frequency calculations are performed to confirm the TS structure by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate.

Table 3: Illustrative Reaction Energy Profile for a Hypothetical Sulfonylation Reaction This data is illustrative and represents typical values that would be obtained from DFT calculations.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | (3R)-oxolane-3-sulfinate + Electrophile | 0.0 |

| Transition State | S-E bond formation | +18.5 |

| Intermediate | Covalent adduct | -5.2 |

| Products | Sulfonylated product + Leaving Group | -15.0 |

In Silico Prediction of Stereoselectivity and Conformational Landscape

The stereochemical outcome of a reaction involving a chiral molecule is determined by the relative energies of diastereomeric transition states. The (3R) stereocenter in the oxolane ring can influence how the sulfinate group reacts.

Computational modeling can predict this stereoselectivity. The oxolane (tetrahydrofuran) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily envelope (E) and twist (T) forms. For (3R)-oxolane-3-sulfinate, the sulfinate group can be in a pseudo-axial or pseudo-equatorial position in these conformers. High-level DFT calculations can determine the relative energies of these conformers. The most stable conformer is the one most likely to be present in solution and proceed to reaction.

To predict the stereoselectivity of a reaction, one would model the transition states leading to all possible stereoisomeric products. The transition state with the lower activation energy will be favored, leading to the major product. The predicted product ratio can be calculated from the difference in the free energies of the transition states (ΔΔG‡) using the Boltzmann distribution. This in silico analysis is a key component of modern asymmetric synthesis design. nih.gov

Table 4: Illustrative Relative Energies of (3R)-oxolane-3-sulfinate Conformers This data is illustrative and represents typical values that would be obtained from DFT calculations.

| Conformer | Sulfinate Position | Relative Energy (kcal/mol) |

|---|---|---|

| Twist (³T₂) | Pseudo-equatorial | 0.00 |

| Envelope (³E) | Pseudo-axial | 0.75 |

| Twist (²T₃) | Pseudo-equatorial | 1.10 |

| Envelope (E₃) | Pseudo-axial | 1.50 |

Rational Design of Novel Sulfinate-Based Reagents and Catalysts

The insights gained from the computational studies described above form the basis for the rational design of new chemical entities. nih.govopenmedicinalchemistryjournal.compatsnap.com By understanding the structure-property and structure-reactivity relationships of sodium (3R)-oxolane-3-sulfinate, chemists can make targeted modifications to its structure to achieve desired outcomes. nih.gov

For example, if computational analysis reveals that the HOMO-LUMO gap is too large for a desired reaction, substituents could be added to the oxolane ring to modulate the electronic properties. An electron-donating group might raise the HOMO energy, making the sulfinate more nucleophilic and reactive. If a reaction shows poor stereoselectivity, the conformational landscape could be altered by introducing bulky groups that lock the ring into a specific conformation, thereby favoring one reaction pathway over another.

This in silico-first approach allows for the rapid screening of many candidate molecules on a computer before committing to laborious and expensive laboratory synthesis. nih.gov By combining quantum mechanics, molecular dynamics, and mechanistic studies, computational chemistry enables the efficient and targeted design of next-generation sulfinate-based reagents and catalysts with enhanced reactivity, selectivity, and functionality.

Future Research Directions and Emerging Trends in Oxolane Sulfinate Chemistry

Development of Novel and More Efficient Stereoselective Synthesis Methods

The creation of sulfinate esters with high enantiomeric purity is a cornerstone of modern asymmetric synthesis. nih.gov Future research is intensely focused on developing novel and more efficient stereoselective methods for synthesizing chiral sulfinates, including sodium (3R)-oxolane-3-sulfinate. A primary goal is to move beyond classical approaches, which often rely on stoichiometric chiral auxiliaries, towards catalytic asymmetric methods. acs.orgsemanticscholar.org

One promising avenue is the use of organocatalysis. For instance, asymmetric condensation of prochiral sulfinates with alcohols, facilitated by catalysts like pentanidium, has shown success in producing enantioenriched sulfinate esters. nih.govwixsite.com This approach offers a route to diversify existing sulfur-containing drugs through late-stage functionalization. wixsite.comnih.gov

Another key area of development is dynamic kinetic resolution. researchgate.net This strategy, which can be applied to sulfinyl chlorides and alcohols, has the potential to provide highly enantioenriched sulfinate esters. nih.gov The development of new chiral catalysts, including peptides and Cinchona alkaloids, will be crucial for improving the efficiency and substrate scope of these reactions. nih.gov Furthermore, researchers are exploring novel synthetic pathways that start from readily available achiral sulfur compounds, aiming to introduce chirality in a highly controlled and efficient manner. nih.govwixsite.com

| Method | Catalyst/Auxiliary | Key Feature | Potential Impact |

| Asymmetric Condensation | Pentanidium (organocatalyst) | Desymmetrization of pro-chiral sulfinates | Enables late-stage diversification of existing drugs. nih.gov |

| Dynamic Kinetic Resolution | Peptides, Cinchona alkaloids | Efficiently resolves racemic mixtures | Provides access to highly enantiopure sulfinate esters. nih.gov |

| Catalytic Asymmetric Sulfinylation | Chiral 4-arylpyridine N-oxides | Acyl transfer reaction | Access to enantioenriched sulfinamides. acs.org |

Exploration of Unconventional Catalytic Systems for Sulfinate Transformations

The transformation of sulfinates into other valuable organosulfur compounds is a central theme in synthetic chemistry. Future research is actively exploring unconventional catalytic systems to drive these transformations with greater efficiency, selectivity, and sustainability.

Photoredox catalysis has emerged as a powerful tool for generating sulfonyl radicals from sulfinates under mild conditions. princeton.edunih.gov This allows for a wide range of transformations, including the synthesis of sulfones and sulfonamides. nih.gov A significant challenge in this area is the facile oxidation of sulfinate products; however, new strategies utilizing easily oxidized radical precursors are being developed to overcome this limitation. princeton.edu The use of heterogeneous photocatalysts, such as cyanamide-functionalized carbon nitride, offers the advantage of easy catalyst recovery and reuse. researchgate.net

Electrocatalysis represents another green and sustainable approach to sulfinate chemistry. rsc.org Electrochemical methods can be used for the oxidative coupling of sulfinates with various partners, avoiding the need for chemical oxidants. rsc.org This technology has the potential to significantly reduce the environmental impact of sulfinate transformations.

Mechanochemistry , which utilizes mechanical force to induce chemical reactions, is also gaining traction. acs.orgresearchgate.net Ball-milling techniques can facilitate the synthesis of organosulfur compounds in the absence of solvents, leading to more environmentally friendly processes. acs.org This approach has shown promise for reactions that are difficult to achieve in solution. researchgate.net

| Catalytic System | Energy Source | Key Advantage | Example Application |

| Photoredox Catalysis | Visible Light | Mild reaction conditions | Synthesis of sulfones and sulfonamides from sulfinates. nih.gov |

| Electrocatalysis | Electricity | Avoids chemical oxidants | Oxidative coupling reactions of sulfinates. rsc.org |

| Mechanochemistry | Mechanical Force | Solvent-free synthesis | Synthesis of organosulfur heterocycles. acs.org |

Integration of Sodium(3R)-oxolane-3-sulfinate Chemistry into Flow Reactors and Automated Synthesis Platforms

The principles of flow chemistry and automated synthesis are increasingly being applied to organosulfur chemistry to enhance efficiency, safety, and scalability. The integration of sodium (3R)-oxolane-3-sulfinate chemistry into these platforms is a key area for future development.

Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. For sulfinate transformations, this can be particularly beneficial in managing highly reactive intermediates and exothermic reactions. The continuous nature of flow synthesis also allows for the rapid production of larger quantities of material, which is crucial for applications in drug discovery and materials science.

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new reactions and synthetic routes. By systematically varying reaction conditions and reagents, these platforms can rapidly screen for optimal protocols for the synthesis and functionalization of sodium (3R)-oxolane-3-sulfinate and its derivatives. This high-throughput approach will be instrumental in exploring the vast chemical space of organosulfur compounds.

Advanced Materials Science Applications of Organosulfur Compounds (General Academic Exploration)

Organosulfur compounds are finding increasing use in the development of advanced materials with unique properties. nih.gov Future research in this area will explore the incorporation of sulfinate moieties, such as that found in sodium (3R)-oxolane-3-sulfinate, into polymers and other materials.

Sulfinated and sulfonated polymers exhibit a range of interesting properties, including ion conductivity and hydrophilicity, making them suitable for applications such as fuel cell membranes, ion exchange resins, and catalysts. chempedia.inforesearchgate.net The introduction of sulfonate groups can transform polymers into ionomers with unique characteristics. researchgate.net Research is focused on controlling the degree of sulfonation to fine-tune the material's properties for specific applications. researchgate.net

Furthermore, organosulfur compounds are being investigated for their potential in electronic materials . For example, polythiophenes are known for their ability to conduct electricity. britannica.com The unique electronic properties of the sulfinate group could be harnessed to create novel materials for applications in sensors, transistors, and other electronic devices. The ability to form self-assembled monolayers on surfaces like gold also opens up possibilities in nanotechnology. britannica.com

| Material Type | Key Property | Potential Application |

| Sulfonated Polymers | Ion conductivity, hydrophilicity | Fuel cell membranes, ion exchange resins. researchgate.net |

| Polythiophenes | Electrical conductivity | Organic electronics, sensors. britannica.com |

| Self-Assembled Monolayers | Surface modification | Nanotechnology, biosensors. britannica.com |

Bio-inspired and Biocatalytic Approaches to Sulfinate Chemistry (Excluding Clinical Outcomes)

Nature provides a rich source of inspiration for the development of new and sustainable chemical transformations. Bio-inspired and biocatalytic approaches to sulfinate chemistry are emerging as a promising research direction, focusing on the fundamental chemical processes rather than clinical applications.

Enzyme-catalyzed reactions offer a highly selective and environmentally friendly way to synthesize and modify sulfinates. For example, laccase has been used as a biocatalyst for the aerobic oxidation and subsequent sulfonylation of urazoles with arylsulfinates. rsc.org The use of enzymes can lead to high yields and selectivities under mild, aqueous conditions.

Mimicking biological processes can also lead to novel synthetic strategies. Organosulfur compounds are ubiquitous in biological systems, playing crucial roles in the structure and function of proteins and enzymes. wikipedia.org By studying the mechanisms of enzymatic sulfur transformations, chemists can design new catalysts and reagents that mimic these natural processes. This approach has the potential to provide new methods for the stereoselective synthesis of chiral sulfinates and other organosulfur compounds.

Advancement of Sustainable and Environmentally Benign Methodologies in Sulfinate Synthesis and Application

The principles of green chemistry are becoming increasingly important in all areas of chemical research, and sulfinate chemistry is no exception. A major focus of future research will be the development of more sustainable and environmentally benign methodologies for the synthesis and application of compounds like sodium (3R)-oxolane-3-sulfinate.

This includes the use of renewable starting materials and safer, less hazardous reagents . For example, researchers are exploring the use of sulfur, a byproduct of the petroleum industry, as a direct starting material for the synthesis of organosulfur compounds. flinders.edu.au This approach represents a significant step towards waste valorization and a more sustainable chemical industry. flinders.edu.au

The development of solvent-free reaction conditions , as seen in mechanochemistry, and the use of aqueous reaction media , as in some biocatalytic processes, are also key aspects of green sulfinate chemistry. acs.org Furthermore, the design of catalytic processes that minimize waste and energy consumption is a central goal. acs.org This includes the development of highly efficient and recyclable catalysts for sulfinate transformations. The use of air as a green oxidant is another sustainable strategy being explored. rsc.org

| Green Chemistry Principle | Application in Sulfinate Chemistry |

| Use of Renewable Feedstocks | Utilizing sulfur as a direct starting material. flinders.edu.au |

| Safer Solvents and Auxiliaries | Solvent-free mechanochemical synthesis, aqueous biocatalysis. acs.org |

| Catalysis | Development of efficient and recyclable catalysts for sulfinate transformations. acs.org |

| Designing for Energy Efficiency | Photochemical and electrochemical methods operating at room temperature. princeton.edursc.org |

| Waste Prevention | Atom-economical reactions that minimize byproduct formation. flinders.edu.au |

Q & A

Q. What are the validated synthetic routes for sodium(3R)-oxolane-3-sulfinate, and how can stereochemical purity be ensured during synthesis?

Methodological Answer: Synthesis typically involves sulfonation of oxolane derivatives followed by chiral resolution. Key steps include:

- Chiral chromatography (e.g., using a cellulose-based stationary phase) to isolate the (3R)-enantiomer .

- NMR spectroscopy (e.g., H and C) and polarimetry to confirm stereochemical integrity .

- Quality control : Use ACS reagent-grade sulfonic acid derivatives to minimize impurities .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

Q. How can researchers address variability in assay results for sulfinate quantification?

Methodological Answer:

- Cross-validate methods : Combine iodometric titration (for sulfinate groups) with ion chromatography for consistency .

- Standardize protocols : Adhere to USP guidelines for reagent preparation (e.g., controlled humidity during weighing) .

- Replicate experiments : Use triplicate measurements and report standard deviations to assess precision .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Kinetic studies : Perform accelerated degradation experiments (e.g., 40°C, pH 1–13) and monitor via HPLC .

- Computational modeling : Use DFT calculations to evaluate sulfinate group reactivity and ring strain in oxolane .

- Data interpretation : Correlate degradation products (e.g., sulfonic acids) with Arrhenius plots to predict shelf life .

Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?

Methodological Answer:

- Controlled solubility assays : Use standardized USP protocols for solvent purity (e.g., dimethyl sulfoxide pre-dried over molecular sieves) .

- Ternary phase diagrams : Map solubility in solvent mixtures (e.g., DMSO/water) to identify optimal crystallization conditions .

- Contradiction analysis : Compare results with literature using identical equipment (e.g., Karl Fischer titration for residual water) .

Q. What strategies optimize enantioselective catalytic applications of this compound in asymmetric synthesis?

Methodological Answer:

- Ligand screening : Test chiral ligands (e.g., BINAP) in cross-coupling reactions and quantify enantiomeric excess (ee) via chiral HPLC .

- Kinetic resolution : Monitor reaction progress using P NMR to track ligand-substrate interactions .

- Data validation : Replicate results across multiple labs to confirm catalytic efficiency (>90% ee) .

Data Presentation and Reproducibility Guidelines

Q. How should researchers document experimental protocols to ensure reproducibility?

Methodological Answer:

- Scientific notebooks : Record batch numbers of reagents (e.g., Sigma-Aldrich S-9626 sulfatase), instrument settings, and environmental conditions .

- Metadata tables : Include columns for reaction time, temperature, yield, and purity (see example below) :

| Parameter | Value | Method |

|---|---|---|

| Reaction Temp (°C) | 25 ± 1 | Calibrated thermocouple |

| Purity (%) | 98.5 ± 0.3 | HPLC (UV 254 nm) |

Q. What criteria should guide the selection of primary literature for comparative studies?

Methodological Answer:

- Source reliability : Prioritize peer-reviewed journals over commercial databases .

- Method alignment : Ensure referenced studies used comparable analytical techniques (e.g., same HPLC column type) .

- Conflict resolution : Highlight methodological differences (e.g., sample preparation) in discussions of contradictory results .

Ethical and Regulatory Considerations

Q. How can researchers mitigate environmental risks during this compound disposal?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.